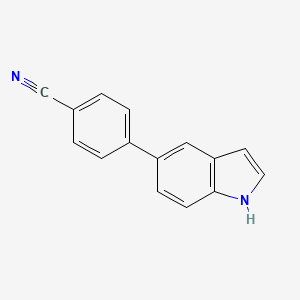

4-(1H-indol-5-yl)benzonitrile

描述

Structure

3D Structure

属性

IUPAC Name |

4-(1H-indol-5-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2/c16-10-11-1-3-12(4-2-11)13-5-6-15-14(9-13)7-8-17-15/h1-9,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POHRJJCEWJUVEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CC3=C(C=C2)NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50399739 | |

| Record name | 4-(1H-indol-5-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

694533-08-9 | |

| Record name | 4-(1H-indol-5-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Characterization and Spectroscopic Analysis Methodologies

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure by probing the interaction of the molecule with electromagnetic radiation. Each technique offers unique insights into the different components and functional groups of 4-(1H-indol-5-yl)benzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would exhibit distinct signals for the protons on the indole (B1671886) ring and the benzonitrile (B105546) ring. The indole N-H proton typically appears as a broad singlet at a downfield chemical shift (often >10 ppm). The aromatic protons on both rings would appear in the range of approximately 7.0-8.0 ppm. The specific splitting patterns (e.g., doublets, triplets) would be determined by the coupling between adjacent protons, allowing for precise assignment of each proton to its position on the molecular skeleton.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments. The spectrum of this compound would show signals for all 15 carbon atoms. The carbon atom of the nitrile group (C≡N) is particularly characteristic, appearing in the range of 110-125 ppm. The quaternary carbons, those to which no protons are attached (like the carbons at the junction of the two rings and the one bearing the nitrile group), would also be identifiable. The remaining aromatic carbons of the indole and benzene (B151609) rings would resonate in the typical aromatic region of approximately 100-145 ppm.

The following table outlines the predicted chemical shifts (δ) for this compound, based on data from analogous structures and standard chemical shift ranges.

Predicted NMR Data for this compound| Technique | Nucleus/Group | Predicted Chemical Shift (ppm) | Characteristic Features |

|---|---|---|---|

| ¹H NMR | Indole N-H | > 10.0 | Broad singlet |

| Aromatic C-H | 7.0 - 8.0 | Complex multiplets, doublets, triplets | |

| ¹³C NMR | C≡N (Nitrile) | 110 - 125 | Quaternary carbon signal |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. nih.govmdpi.com

IR Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. A sharp, medium-intensity peak around 2220-2230 cm⁻¹ is indicative of the C≡N stretching vibration of the nitrile group. researchgate.netmdpi.com The N-H stretching vibration of the indole ring would appear as a moderate to sharp band in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings would produce a series of peaks between 1400 and 1650 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C≡N stretch is also strongly Raman active, appearing around 2220-2230 cm⁻¹. researchgate.netchemicalbook.com The symmetric vibrations of the aromatic rings often give rise to strong signals in the Raman spectrum, which can be useful for structural confirmation.

The table below lists the expected characteristic vibrational frequencies for the key functional groups in this compound.

Characteristic Vibrational Frequencies| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Indole N-H | Stretch | 3300 - 3500 | Weak |

| Aromatic C-H | Stretch | 3000 - 3100 | Strong |

| Nitrile C≡N | Stretch | 2220 - 2230 | Strong, sharp |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of a molecule.

For this compound (C₁₅H₁₀N₂), the molecular ion peak [M]⁺ in the mass spectrum would be observed at an m/z corresponding to its molecular weight. HRMS would provide the exact mass, allowing for unambiguous confirmation of its chemical formula.

Calculated mass values for this compound are provided in the following table.

Mass Spectrometry Data| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₁₀N₂ |

| Molecular Weight (Monoisotopic) | 218.0844 g/mol |

| Molecular Weight (Average) | 218.25 g/mol |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions and conjugated systems. The spectrum of this compound is expected to show absorption bands characteristic of its constituent aromatic chromophores, the indole ring system and the benzonitrile moiety. nist.govnist.gov The extended conjugation between the two aromatic rings would likely result in absorption maxima at longer wavelengths (a bathochromic or red shift) compared to the individual parent compounds. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide invaluable data on molecular connectivity and functional groups, single-crystal X-ray crystallography offers the definitive determination of the three-dimensional structure of a molecule in the solid state. This technique can precisely map the atomic positions, providing accurate bond lengths, bond angles, and torsional angles. Although a specific crystal structure for this compound is not publicly available, analysis of related structures provides insight into its likely molecular geometry. nih.govnih.gov

Analysis of Molecular Geometry and Conformation

The table below summarizes key structural parameters that would be determined from an X-ray crystallographic analysis.

Key Parameters from X-ray Crystallography| Structural Feature | Information Provided |

|---|---|

| Bond Lengths | Precise distances between bonded atoms (e.g., C-C, C-N, C≡N). |

| Bond Angles | Angles between adjacent bonds, defining the geometry of the rings. |

| Torsion Angles | Dihedral angle between the planes of the indole and benzonitrile rings. |

Intermolecular Interactions and Crystal Packing Motifs

The solid-state architecture of this compound is significantly influenced by a variety of non-covalent interactions, which dictate the packing of molecules in the crystal lattice. These interactions are fundamental to understanding the compound's physical properties.

Hydrogen Bonding: The presence of the N-H group in the indole moiety allows for the formation of hydrogen bonds. In the crystalline state, molecules of related indole derivatives are often linked by intermolecular N-H···N hydrogen bonds, forming chains or sheets. For instance, in the crystal structure of a similar compound, 4-[Bis(1H-indol-3-yl)methyl]benzonitrile, intermolecular bifurcated (N—H)₂⋯N hydrogen bonds link the molecules into two-dimensional sheets. nih.gov It is plausible that this compound would exhibit similar N-H···N hydrogen bonding, where the nitrogen of the nitrile group acts as the hydrogen bond acceptor.

A hypothetical representation of these interactions is detailed in the table below.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Geometry |

| Hydrogen Bonding | N-H (Indole) | N (Nitrile) | 2.8 - 3.2 | Linear or near-linear |

| π-Stacking | Indole Ring | Benzene Ring | 3.3 - 3.8 | Parallel-displaced |

| π-Stacking | Indole Ring | Indole Ring | 3.3 - 3.8 | Parallel-displaced |

| π-Stacking | Benzene Ring | Benzene Ring | 3.3 - 3.8 | Parallel-displaced |

Chromatographic Techniques for Purity and Identity Confirmation

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the assessment of the purity and confirmation of the identity of this compound. A properly developed HPLC method can separate the target compound from impurities that may have arisen during its synthesis or degradation.

A typical reversed-phase HPLC method would be suitable for this non-polar compound. The selection of the stationary phase (e.g., C18 column) and a mobile phase with an appropriate mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape, is critical. The identity of the compound can be confirmed by comparing its retention time with that of a certified reference standard. Peak purity can be assessed using a photodiode array (PDA) detector, which can detect the presence of co-eluting impurities by analyzing the spectral homogeneity across the peak.

The following table outlines a potential set of parameters for an HPLC method for the analysis of this compound.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 30% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~ 8.5 minutes |

This method would be validated for parameters such as linearity, accuracy, precision, and robustness to ensure its suitability for routine quality control.

Advanced Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide a detailed picture of electron distribution, which governs the molecule's stability, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. chemijournal.commdpi.com By calculating the electron density, DFT can accurately predict a molecule's geometry, energy, and other electronic properties. For a compound like 4-(1H-indol-5-yl)benzonitrile, DFT calculations, typically using a functional such as B3LYP with a basis set like 6-31G(d,p), would be employed to optimize the molecular geometry and determine key electronic parameters. researchgate.net

A critical aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. dntb.gov.ua A smaller energy gap suggests higher reactivity. For instance, in studies of similar indole (B1671886) derivatives, the HOMO is often localized on the electron-rich indole ring, while the LUMO may be distributed across the benzonitrile (B105546) moiety, indicating the likely sites for electrophilic and nucleophilic attack, respectively. researchgate.net

Table 1: Representative Global Reactivity Descriptors Calculated by DFT

| Descriptor | Formula | Significance |

| HOMO Energy (EHOMO) | - | Electron-donating ability |

| LUMO Energy (ELUMO) | - | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Tendency to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |

| Chemical Softness (S) | 1/η | Reciprocal of hardness |

| Electrophilicity Index (ω) | χ²/2η | Propensity to accept electrons |

These descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of the molecule's reactivity profile.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.govunar.ac.id The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red regions indicate negative electrostatic potential, corresponding to areas of high electron density that are susceptible to electrophilic attack. Conversely, blue regions denote positive electrostatic potential, indicating electron-deficient areas prone to nucleophilic attack. researchgate.net

For this compound, an MEP analysis would likely reveal a region of negative potential around the nitrogen atom of the nitrile group and potentially over the π-system of the indole ring, highlighting these as sites for electrophilic interaction. Positive potentials would be expected around the hydrogen atoms, particularly the N-H proton of the indole ring, marking them as potential sites for nucleophilic interactions. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by examining charge transfer and hyperconjugative interactions. nih.gov This method investigates the delocalization of electron density between occupied Lewis-type (donor) NBOs and unoccupied non-Lewis type (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the strength of the delocalization.

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of a molecule and its interactions with its environment over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

For this compound, MD simulations, often performed in a solvent like water to mimic physiological conditions, would be crucial for exploring its conformational landscape. The molecule's flexibility, particularly the rotational freedom around the single bond connecting the indole and benzonitrile rings, can be assessed. These simulations can identify the most stable conformations and the energy barriers between them, which is vital for understanding how the molecule might adapt its shape to bind to a biological target.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. ajol.info This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Identification of Potential Binding Sites and Ligand-Protein Interactions

Molecular docking simulations of this compound against a specific protein target would involve placing the ligand into the protein's binding site in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose, with lower binding energies indicating more favorable interactions.

The results of a docking study would identify the most probable binding mode of this compound within the active site of a target protein. This includes the identification of key intermolecular interactions, such as:

Hydrogen bonds: The N-H group of the indole ring can act as a hydrogen bond donor, while the nitrogen atom of the nitrile group can act as a hydrogen bond acceptor.

π-π stacking: The aromatic indole and benzene (B151609) rings can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the protein's binding pocket.

Hydrophobic interactions: The nonpolar regions of the molecule can form favorable hydrophobic interactions with nonpolar residues in the binding site.

Table 2: Potential Ligand-Protein Interactions for this compound

| Interaction Type | Potential Functional Group(s) Involved | Interacting Amino Acid Residues (Examples) |

| Hydrogen Bond (Donor) | Indole N-H | Aspartate, Glutamate (B1630785), Serine |

| Hydrogen Bond (Acceptor) | Nitrile Nitrogen | Serine, Threonine, Tyrosine, Lysine |

| π-π Stacking | Indole Ring, Benzene Ring | Phenylalanine, Tyrosine, Tryptophan |

| Hydrophobic Interactions | Aromatic Rings | Leucine, Isoleucine, Valine, Alanine |

By elucidating these potential interactions, molecular docking studies can provide a rational basis for the observed biological activity of a compound and guide the design of new derivatives with improved potency and selectivity.

Binding Affinity Predictions and Scoring Functions

In the realm of computational drug discovery, predicting the binding affinity between a small molecule, such as this compound, and a biological target is of paramount importance. This process, often accomplished through molecular docking simulations, relies heavily on the use of scoring functions to estimate the strength of the interaction, typically expressed as a binding energy. While specific docking studies for this compound are not extensively available in the public domain, the principles and methodologies can be illustrated through studies on structurally related indole derivatives.

Molecular docking programs utilize algorithms to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. The scoring function then evaluates these poses and ranks them. Scoring functions can be broadly categorized into three types: force-field-based, empirical, and knowledge-based.

Force-field-based scoring functions calculate the binding energy by summing up the van der Waals and electrostatic interactions between the ligand and the protein.

Empirical scoring functions use a set of weighted energy terms, derived from experimental binding data of a training set of protein-ligand complexes, to calculate the binding affinity.

Knowledge-based scoring functions are derived from statistical analysis of solved protein-ligand complex structures and are based on the frequency of atomic interactions.

The choice of scoring function can significantly influence the outcome of a virtual screening or binding affinity prediction study. A comparative study of various scoring functions would be necessary to determine the most suitable one for a particular class of compounds like indole derivatives.

To provide a practical context, a molecular docking study on a series of thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives, which share some structural similarities with the benzonitrile moiety of the subject compound, reported varying binding energies against the α-amylase enzyme. In such studies, a lower binding energy generally indicates a more stable protein-ligand complex and, consequently, a higher predicted binding affinity. For instance, one of the studied compounds exhibited a binding energy of -7.43 kcal/mol, suggesting a strong interaction with the active site of the enzyme nih.gov.

| Compound | Binding Energy (kcal/mol) |

|---|---|

| Compound 4a | -6.89 |

| Compound 4b | -7.12 |

| Compound 4c | -7.05 |

| Compound 4d | -7.21 |

| Compound 4e | -7.43 |

In Silico Pharmacokinetic and Pharmacodynamic (ADME) Profiling

A variety of computational models and software are available to predict a wide range of ADME parameters. These tools utilize quantitative structure-activity relationship (QSAR) models and other algorithms to estimate properties such as:

Absorption: Parameters like aqueous solubility (LogS), Caco-2 cell permeability, and human intestinal absorption (HIA) are predicted to assess oral bioavailability.

Distribution: Predictions of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration help in understanding how a compound is distributed throughout the body.

Metabolism: The likelihood of a compound being a substrate or inhibitor of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism, is evaluated.

Excretion: The route and rate of elimination of the compound and its metabolites from the body are estimated.

A study on indenoindole derivatives provides a relevant example of a comprehensive in silico ADME profiling. The predicted properties for these compounds offer insights into what might be expected for this compound.

| Parameter | Compound 1a | Compound 2a | Compound 2c |

|---|---|---|---|

| Oral Bioavailability (%) | 78 | 65 | 10 |

| Plasma Protein Binding (%) | ~99 | ~99 | ~99 |

| Log BB | -0.76 | -0.25 | 0.14 |

| CYP3A4 Metabolism Probability | >0.90 | >0.90 | Not in domain |

These predictions suggest that while some indole derivatives may have good oral absorption, others might be limited by factors such as high lipophilicity. The high plasma protein binding is a common characteristic of many drug molecules. The potential for metabolism by key enzymes like CYP3A4 is also a critical consideration.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the synthesis of complex molecules like this compound. A plausible synthetic route for this compound involves a Suzuki-Miyaura cross-coupling reaction between a 5-haloindole derivative and 4-cyanophenylboronic acid. Density Functional Theory (DFT) is a widely used computational method to study the intricate details of such catalytic cycles.

The Suzuki-Miyaura reaction typically proceeds through a catalytic cycle involving three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 5-bromoindole) to form a Pd(II) intermediate.

Transmetalation: The aryl group from the boronic acid derivative is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

DFT calculations can be employed to determine the energy profile of the entire catalytic cycle, identifying the transition states and intermediates for each step. This allows for a detailed understanding of the reaction mechanism and the factors that control its efficiency. For example, a computational study on the Suzuki-Miyaura coupling of bromobenzene and phenylboronic acid using a palladium-zeolite catalyst revealed that the transmetalation step, involving the breaking of the C-B bond, is the rate-determining step with an activation energy of 36.8 kcal/mol nih.gov.

| Reaction Step | Activation Energy (kcal/mol) |

|---|---|

| Oxidative Addition | 2.6 |

| Transmetalation | 36.8 |

| Reductive Elimination | 17.7 |

These computational investigations are invaluable for optimizing reaction conditions and designing more efficient catalysts. For the synthesis of this compound, similar DFT studies could elucidate the most favorable reaction pathways and identify potential side reactions.

Biological and Pharmacological Research Perspectives

General Role of Indole (B1671886) and Benzonitrile (B105546) Derivatives in Medicinal Chemistry

The indole nucleus is a cornerstone in drug discovery, often referred to as a "privileged scaffold". nih.gov This is due to its ability to bind to a wide array of biological receptors with high affinity. nih.gov The indole structure is a key component in numerous natural products, pharmaceuticals, and bioactive molecules, demonstrating a vast range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govmdpi.comopenmedicinalchemistryjournal.com Its unique bicyclic aromatic structure allows it to mimic protein structures and participate in various biological interactions. nih.gov Marketed drugs containing the indole moiety, such as Indomethacin (anti-inflammatory), Vincristine (B1662923) (anticancer), and Delavirdine (antiviral), underscore its therapeutic importance. mdpi.combenthamdirect.comeurekaselect.com

The benzonitrile moiety, characterized by a cyano (-C≡N) group attached to a benzene (B151609) ring, is also a significant functional group in medicinal chemistry. nih.gov The nitrile group is a versatile bioisostere for carbonyl, hydroxyl, and halogen groups, often acting as a hydrogen bond acceptor. nih.gov Its strong electron-withdrawing nature can modify the electronic properties of the aromatic ring, influencing interactions with biological targets, such as through π-π stacking with aromatic amino acid residues in proteins. nih.gov The incorporation of a nitrile group can also enhance a molecule's metabolic stability and improve its pharmacokinetic profile, including increased solubility and bioavailability. nih.govresearchgate.net Furthermore, benzonitrile derivatives themselves have been investigated for a range of therapeutic applications, including as antitumor agents. google.com

Antimicrobial Activity Studies

The structural framework combining indole and benzonitrile holds potential for the development of novel antimicrobial agents, building on the established activities of each component.

Indole derivatives have demonstrated significant antibacterial activity against a broad spectrum of bacteria. eurekaselect.com Research has shown their effectiveness against various Gram-positive bacteria, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE). nih.govnih.gov For instance, synthetic indole derivatives SMJ-2 and SMJ-4 have shown potent activity against multiple strains of MRSA, Enterococcus faecalis, and Bacillus subtilis, with minimal inhibitory concentrations (MICs) as low as 0.25 µg/mL. nih.gov The mechanism for some indole derivatives involves interfering with bacterial respiratory metabolism. nih.gov

While generally more effective against Gram-positive bacteria, some indole derivatives also show activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. mdpi.comznaturforsch.com The outer membrane of Gram-negative bacteria can pose a permeability barrier, but studies have shown that this can sometimes be overcome. nih.gov Benzonitrile derivatives have also been screened for antibacterial properties, with certain compounds showing significant activity against both Gram-positive and Gram-negative bacteria. nih.gov

| Compound Class | Bacterial Strain | Activity (MIC) | Reference |

| Synthetic Indole (SMJ-2) | MRSA | 0.25 - 2 µg/mL | nih.gov |

| 3-Alkylidene-2-indolone | S. aureus (ATCC 6538) | 0.5 - 16 µg/mL | mdpi.com |

| 3-Alkylidene-2-indolone | MRSA (ATCC 43300) | 0.5 - 16 µg/mL | mdpi.com |

| Benzonitrile Derivative | Gram-positive & Gram-negative bacteria | Significant Activity | nih.gov |

The antifungal potential of indole-based compounds is well-documented. Studies have demonstrated their efficacy against various human and plant fungal pathogens. tsijournals.com Indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties have shown excellent activity against Candida albicans and the often-resistant Candida krusei, with some compounds exhibiting MIC values as low as 3.125 µg/mL. nih.gov

In the context of plant pathogens, novel indole derivatives incorporating a 1,3,4-thiadiazole ring have been synthesized and tested against fungi like Botrytis cinerea. One such compound, Z2, displayed potent antifungal activity with an EC50 value of 2.7 µg/mL, outperforming established fungicides like azoxystrobin. acs.orgnih.gov The mechanism of action for this compound was found to involve the disruption of the fungal cell wall and membrane, potentially through the inhibition of succinate (B1194679) dehydrogenase. acs.orgnih.gov

| Compound Class | Fungal Strain | Activity (MIC / EC50) | Reference |

| Indole-thiadiazole (Z2) | Botrytis cinerea | EC50 = 2.7 µg/mL | acs.orgnih.gov |

| Indole-triazole/thiadiazole | Candida albicans | MIC = 3.125 µg/mL | nih.gov |

| Indole-triazole/thiadiazole | Candida krusei | Excellent Activity | nih.gov |

| Benzonitrile Derivative | Botrytis fabae | MIC = 6.25 µg/mL | nih.gov |

Antiviral Potential (e.g., Anti-HIV Activity)

Indole derivatives are recognized as a valuable scaffold for the development of antiviral agents, particularly against the human immunodeficiency virus (HIV). ingentaconnect.com The therapeutic potential of these compounds stems from their ability to inhibit crucial viral enzymes required for replication. nih.gov

Research has shown that indole-based molecules can act as potent inhibitors of HIV reverse transcriptase, integrase, and protease. benthamdirect.comnih.gov One of the key mechanisms involves the binding of indole derivatives to the HIV-1 envelope glycoprotein (B1211001) gp120, which is essential for the virus's entry into host cells. nih.gov This interaction prevents the conformational changes needed for the virus to bind to the CD4 receptor on host cells, thereby inhibiting infection. nih.gov The clinical use of Delavirdine, an indole-based non-nucleoside reverse transcriptase inhibitor, validates the utility of this scaffold in anti-HIV therapy. benthamdirect.comnih.gov

Anticancer and Antineoplastic Activity

The indole framework is a prominent feature in a multitude of anticancer agents, acting through diverse mechanisms to inhibit tumor growth and proliferation. mdpi.comresearchgate.netbenthamscience.com The structural versatility of indole allows for the design of compounds that target various hallmarks of cancer. nih.gov

One of the most significant mechanisms of action for indole-based anticancer drugs is the inhibition of tubulin polymerization. nih.gov By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis. nih.govtandfonline.com The vinca (B1221190) alkaloids, vincristine and vinblastine, are classic examples of indole-containing natural products that function as tubulin inhibitors and are used clinically. mdpi.com

Another major avenue of research is the development of indole derivatives as protein kinase inhibitors. researchgate.netnih.gov Kinases are critical regulators of cell signaling pathways that are often dysregulated in cancer. Indole-based compounds have been designed to inhibit a wide range of kinases, including Epidermal Growth Factor Receptors (EGFR), Vascular Endothelial Growth Factor Receptors (VEGFR), Cyclin-Dependent Kinases (CDKs), and Phosphoinositide 3-kinases (PI3K), thereby blocking tumor cell proliferation and angiogenesis. nih.govresearchgate.netrsc.orgtandfonline.com Several FDA-approved kinase inhibitors, such as Sunitinib and Osimertinib, feature an indole or related indolinone core. tandfonline.com Other anticancer mechanisms for indole derivatives include topoisomerase inhibition and modulation of estrogen receptors. nih.gov

| Compound / Class | Cancer Cell Line(s) | Mechanism of Action | Activity (IC50) | Reference |

| Indole-thiadiazole (10b) | A549 (Lung), K562 (Leukemia) | EGFR & p53-MDM2 modulation | 12.0 nM (A549), 10 nM (K562) | tandfonline.com |

| Vincristine | Various | Tubulin Polymerization Inhibitor | Ki = 85 nM (with microtubule) | nih.gov |

| Indibulin | Various | Tubulin Polymerization Inhibitor | IC50 = 0.3 µM | tandfonline.com |

| Oxindole–indole conjugate | MCF7, MDA-MB231 (Breast) | CDK4 Inhibitor | 1.26 µM | unipa.it |

Enzyme Inhibition and Receptor Modulation Studies

The structural features of the indole ring make it an ideal candidate for interacting with various enzymes and receptors, leading to a broad range of pharmacological effects.

Kinase Inhibitors : As a primary mechanism in cancer therapy, indole derivatives are potent inhibitors of multiple protein kinases. researchgate.net They have been developed to target serine/threonine and tyrosine kinases such as PIM, CDK, AKT, SRC, PI3K, and VEGFR, which are crucial for cell proliferation and survival. nih.govbenthamdirect.comnih.gov The design of these inhibitors often involves modifying substituents on the indole ring to achieve high potency and selectivity for the target kinase. researchgate.netnih.gov

Serotonin (B10506) Receptor Modulators : The indole scaffold is structurally similar to the neurotransmitter serotonin (5-hydroxytryptamine), which also contains an indole ring. frontiersin.org This resemblance allows indole derivatives to act as ligands for serotonin receptors, including the 5-HT1A and 5-HT2A subtypes. mdpi.com By modulating these receptors, which are involved in regulating mood, cognition, and memory, these compounds hold potential for treating a range of psychiatric and neurological disorders such as anxiety and depression. mdpi.comnih.gov

Tubulin Inhibitors : A significant number of indole-containing compounds exert their anticancer effects by inhibiting tubulin polymerization. nih.gov These agents, which include natural products like vinca alkaloids and synthetic molecules like aroylindoles and arylthioindoles, bind to tubulin at sites such as the colchicine (B1669291) binding site. nih.govtandfonline.com This interaction disrupts microtubule dynamics, leading to mitotic arrest and cell death in rapidly dividing cancer cells. nih.gov

Metabotropic Glutamate (B1630785) Receptor Modulators : Research has also explored indole-related structures as modulators of metabotropic glutamate receptors (mGluRs), which are implicated in various central nervous system disorders. A patent has disclosed the development of substituted isoindolin-1-one (B1195906) derivatives, structurally related to indoles, as potential positive allosteric modulators (PAMs) for group II mGluRs (mGluR2/mGluR3). nih.gov Modulators of these receptors have shown potential antidepressant and anxiolytic effects in preclinical models. nih.gov

Exploration of Other Therapeutic Applications (e.g., Analgesic, Anti-inflammatory, Antidepressant, Anti-asthmatic)

The unique structural combination of an indole nucleus and a benzonitrile moiety in 4-(1H-indol-5-yl)benzonitrile suggests a broad potential for diverse therapeutic applications. Research into related indole and benzonitrile derivatives has uncovered significant activity in several key areas, including inflammation, pain, depression, and asthma.

Analgesic and Anti-inflammatory Activities The indole scaffold is a core component of many non-steroidal anti-inflammatory drugs (NSAIDs), most notably Indomethacin. chemrxiv.orgmdpi.com This has spurred extensive research into novel indole derivatives for their potential analgesic and anti-inflammatory properties. Studies have shown that compounds incorporating the indole nucleus can effectively modulate the immune system's response. nih.gov

For instance, certain indole-imidazolidine hybrid molecules have demonstrated significant anti-inflammatory effects in animal models. nih.gov These compounds were found to reduce leukocyte migration and decrease the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β). nih.gov In tests for pain relief, these derivatives also reduced abdominal writhing in acetic acid-induced nociception models, indicating peripheral analgesic activity. nih.gov Similarly, other synthesized indole derivatives have shown potent analgesic effects in Haffner's tail clip and hot plate acute pain models. ijpba.info A study on isoxazolyl-spiro-isoindole derivatives also reported potent anti-inflammatory and analgesic activity comparable to standard drugs. nih.gov

Another series of indole Schiff base derivatives exhibited significant anti-inflammatory activity in carrageenan-induced paw edema tests and analgesic properties. nih.gov The most active compounds showed inhibition of inflammation comparable to the reference drug indomethacin. nih.gov These findings highlight a mechanism likely involving the inhibition of inflammatory mediators. nih.govnih.gov

Table 1: Summary of Analgesic & Anti-inflammatory Activities of Related Indole Derivatives

| Compound Class | Therapeutic Target | Key Research Findings | Reference Model(s) |

|---|---|---|---|

| Indole-Imidazolidine Derivatives | Analgesic / Anti-inflammatory | Reduced leukocyte migration and levels of TNF-α and IL-1β; decreased abdominal writhing. nih.gov | Carrageenan-induced peritonitis; Acetic acid-induced nociception nih.gov |

| Indole Schiff Base Derivatives | Analgesic / Anti-inflammatory | Significant inhibition of paw edema (up to 63.69%); significant analgesic activity (up to 70.27% inhibition). nih.gov | Carrageenan-induced paw edema; Acetic acid-induced writhing nih.gov |

| General Indole Derivatives | Analgesic | Significantly increased pain threshold. ijpba.info | Haffner's tail clip; Hot plate test ijpba.info |

| Ursolic Acid Indole Derivatives | Anti-inflammatory | Significant inhibition of nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6). chemrxiv.org | LPS-stimulated RAW 264.7 cells chemrxiv.org |

Antidepressant Potential The indole structure is central to the neurochemistry of serotonin (5-hydroxytryptamine, 5-HT), a key neurotransmitter implicated in depression. Consequently, many antidepressant drugs target the serotonin system, and indole derivatives are a major focus of research. The primary mechanism for many selective serotonin reuptake inhibitors (SSRIs) is the blockade of the serotonin transporter (SERT). eurofinsdiscovery.com

Research into compounds structurally related to this compound has shown promise. For example, derivatives of 4-(5-fluoro-1H-indol-3-yl)cyclohexylamine have been synthesized that exhibit high affinity for both the serotonin transporter (SERT) and the 5-HT1A receptor, a dual-action profile considered beneficial for next-generation antidepressants. Furthermore, antagonists of the 5-HT3 receptor have demonstrated antidepressant-like properties in preclinical studies. [22 from initial search] Pindolol, an indole-based drug, acts as an antagonist of the 5-HT1A receptor and is used as an anti-depression agent. nih.govencyclopedia.pubmdpi.com

Anti-asthmatic Applications The potential for indole-containing compounds in treating asthma is exemplified by Zafirlukast, an FDA-approved drug for asthma management. nih.govencyclopedia.pubmdpi.com Zafirlukast functions as a leukotriene receptor antagonist, interfering with inflammatory pathways that lead to airway constriction and inflammation characteristic of asthma. nih.gov This established therapeutic application underscores the potential of the indole scaffold in developing new anti-asthmatic agents.

Elucidation of Molecular Mechanisms of Action

The therapeutic potential of this compound and related compounds stems from the distinct roles of its indole and benzonitrile components in interacting with biological targets.

Mechanisms Related to the Indole Moiety The indole ring is a privileged scaffold in medicinal chemistry due to its ability to interact with a wide range of biological targets. mdpi.comencyclopedia.pub

Inhibition of Inflammatory Mediators: In the context of inflammation, indole derivatives have been shown to inhibit the production of prostaglandins (B1171923) by targeting cyclooxygenase (COX) enzymes, with some derivatives showing selectivity for COX-2. mdpi.comnih.gov They also downregulate the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, often through modulation of key signaling pathways such as NF-κB. chemrxiv.orgmdpi.comrsc.org

Tubulin Polymerization Inhibition: Several indole-based compounds, including the vinca alkaloids, exert their effects by inhibiting the polymerization of tubulin into microtubules. mdpi.comnih.gov This disruption of the cytoskeleton interferes with cell division and other essential cellular processes. mdpi.com

Mechanisms Related to the Benzonitrile Group The nitrile (-C≡N) group, particularly when attached to a phenyl ring (benzonitrile), is not merely a passive structural element but an active pharmacophore that can significantly influence a molecule's biological activity.

Hydrogen Bond Acceptor: The nitrile group is a strong hydrogen bond acceptor. This allows it to function as a bioisostere for other polar groups, such as a carbonyl oxygen. nih.gov For example, in the androgen receptor, the nitrile of bicalutamide (B1683754) participates in a hydrogen bond that mimics the interaction of the natural ligand's 3-keto group. nih.gov This ability to form key interactions can be crucial for high-affinity binding to a target protein.

Modulation of Physicochemical Properties: The inclusion of a nitrile group can improve a compound's metabolic stability and pharmacokinetic profile. [24 from initial search] It can enhance binding affinity and, in some cases, help overcome drug resistance. [24 from initial search]

Table 2: Potential Molecular Targets and Mechanisms of Action

| Therapeutic Area | Potential Molecular Target(s) | Mechanism of Action |

|---|---|---|

| Anti-inflammatory | COX-2, NF-κB, TNF-α, IL-6 | Inhibition of prostaglandin (B15479496) synthesis; downregulation of pro-inflammatory cytokine production. mdpi.com |

| Analgesic | Peripheral pain receptors, Inflammatory mediators | Inhibition of inflammatory mediators that sensitize nociceptors. nih.gov |

| Antidepressant | Serotonin Transporter (SERT), 5-HT Receptors | Blockade of serotonin reuptake from the synapse; direct modulation of serotonin receptor activity. eurofinsdiscovery.comnih.gov |

| Anti-asthmatic | Leukotriene Receptors | Antagonism of leukotriene-mediated inflammatory pathways in the airways. nih.gov |

In Vitro and In Vivo Biological Assay Methodologies

The evaluation of compounds like this compound for their potential therapeutic activities requires a range of specialized biological assays, from initial cell-based screening to complex animal models.

In Vitro Biological Assay Methodologies In vitro assays are essential for initial screening, determining a compound's activity at specific molecular targets, and assessing its basic cellular effects.

Receptor and Transporter Binding Assays: To assess antidepressant potential, radioligand binding assays are used to determine a compound's affinity for the serotonin transporter (SERT) and various 5-HT receptors. reactionbiology.com These assays typically use cell membranes expressing the target protein and a radiolabeled ligand, measuring the test compound's ability to displace it. reactionbiology.com

Functional Assays: Functional assays measure the biological consequence of a compound binding to its target. For SERT, this involves cell-based serotonin uptake assays using [3H]Serotonin to quantify the inhibition of transporter activity. eurofinsdiscovery.com ELISA-based kits are also available to quantify SERT protein levels or activity. cloud-clone.comelkbiotech.com The TRACT (Transporter-Activity-Recruitment) assay is a newer method that can characterize SERT modulators. acs.org

Anti-inflammatory Assays: The anti-inflammatory properties of a compound can be initially screened in cell culture. Macrophage cell lines (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The efficacy of the test compound is then measured by its ability to reduce the production of inflammatory mediators like nitric oxide (NO) and cytokines (TNF-α, IL-6), which can be quantified using Griess reagent and ELISA, respectively. chemrxiv.org

Blood-Brain Barrier (BBB) Permeability Assays: For compounds targeting the central nervous system (CNS), assessing their ability to cross the BBB is critical. In vitro models, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or more complex co-culture systems using brain microvascular endothelial cells, astrocytes, and pericytes, are used to predict CNS penetration. labinsights.nlirbm.comnih.gov

Table 3: Common In Vitro Assays for Pharmacological Profiling

| Assay Type | Purpose | Typical Readout | Therapeutic Area |

|---|---|---|---|

| Radioligand Binding Assay | Determine binding affinity to a specific receptor or transporter (e.g., SERT). reactionbiology.com | Ki or IC50 value | Antidepressant |

| Serotonin Uptake Assay | Measure functional inhibition of the serotonin transporter. eurofinsdiscovery.com | Inhibition of [3H]Serotonin uptake | Antidepressant |

| LPS-stimulated Macrophage Assay | Assess anti-inflammatory activity. chemrxiv.org | Reduction in NO, TNF-α, IL-6 levels | Anti-inflammatory |

| PAMPA-BBB Assay | Predict passive diffusion across the blood-brain barrier. labinsights.nl | Permeability coefficient (Pe) | CNS drugs (e.g., Antidepressant) |

Models of Inflammation and Pain: A variety of rodent models are used to assess anti-inflammatory and analgesic properties. patsnap.comcriver.com

Carrageenan-Induced Paw Edema: This is a standard model for acute inflammation, where a compound's ability to reduce swelling in a rodent's paw after carrageenan injection is measured. criver.comijpras.com

Acetic Acid-Induced Writhing Test: This model assesses peripheral analgesic activity by counting the number of abdominal constrictions (writhing) induced by an injection of acetic acid. pharmaron.com

Carrageenan-Induced Pleurisy: This is a more complex model of acute inflammation where carrageenan is injected into the pleural cavity of a mouse or rat, causing fluid accumulation (exudate) and leukocyte infiltration, which can be quantified to assess the efficacy of an anti-inflammatory agent. sigmaaldrich.comnih.govnih.gov

Models of Depression: The most widely used screening tool for antidepressant efficacy is the Forced Swim Test (FST). nih.govnih.govscispace.com In this test, rodents are placed in a cylinder of water from which they cannot escape. The time they spend immobile is recorded, with the theory that effective antidepressants reduce this immobility time by promoting active escape behaviors. understandinganimalresearch.org.ukyoutube.com

Table 4: Common In Vivo Assays for Pharmacological Profiling

| Assay/Model | Purpose | Typical Readout(s) | Therapeutic Area |

|---|---|---|---|

| Carrageenan-Induced Paw Edema | Evaluate acute anti-inflammatory activity. criver.com | Reduction in paw volume/thickness | Anti-inflammatory |

| Acetic Acid-Induced Writhing | Evaluate peripheral analgesic activity. pharmaron.com | Reduction in the number of writhes | Analgesic |

| Carrageenan-Induced Pleurisy | Assess anti-inflammatory effects on exudate and cell migration. nih.gov | Volume of pleural exudate; Leukocyte count | Anti-inflammatory |

| Forced Swim Test (FST) | Screen for antidepressant-like activity. nih.govnih.gov | Decrease in immobility time | Antidepressant |

Structure Activity Relationship Sar Studies of 4 1h Indol 5 Yl Benzonitrile and Analogues

Impact of Substituent Modifications on Biological Efficacy and Selectivity

The biological profile of the 4-(1H-indol-5-yl)benzonitrile scaffold can be significantly modulated by the introduction of various substituents on both the indole (B1671886) and benzonitrile (B105546) rings. These modifications can influence the compound's electronic properties, lipophilicity, steric profile, and hydrogen bonding capacity, all of which are critical determinants of biological efficacy and selectivity.

Modifications on the Indole Moiety:

The indole nucleus offers several positions for substitution, with the N1, C2, and C3 positions being particularly amenable to chemical modification.

N1-Substitution: The nitrogen atom of the indole ring is a common site for derivatization. The introduction of alkyl or aryl groups at this position can have a profound impact on activity. For instance, in a series of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids, which are structurally related to the core compound, the presence of a hydrophobic group on the indole nitrogen was found to be essential for potent inhibitory activity against xanthine (B1682287) oxidase. This suggests that the N1-substituent may engage in hydrophobic interactions within the target's binding pocket.

C2 and C3-Substitution: Modifications at the C2 and C3 positions of the indole ring can also significantly alter the pharmacological profile. The introduction of small, lipophilic groups can enhance binding affinity, while larger, bulkier substituents may lead to a decrease in activity due to steric hindrance.

Modifications on the Benzonitrile Moiety:

The benzonitrile ring presents opportunities for substitution that can fine-tune the electronic and steric properties of the molecule.

Ortho- and Meta-Substituents: The addition of substituents at the positions ortho or meta to the nitrile group can influence the orientation of the benzonitrile ring relative to the indole core, which can be critical for optimal interaction with the target protein. Electron-donating or electron-withdrawing groups can also modulate the electronic character of the nitrile group and the aromatic ring, affecting their ability to participate in polar or π-π interactions.

The following table illustrates the hypothetical impact of various substituent modifications on the biological efficacy of this compound analogues, based on general principles observed in related indole-containing compounds.

| Compound | R1 (Indole N1) | R2 (Indole C2) | R3 (Benzonitrile) | Relative Efficacy | Selectivity Profile |

| Parent | H | H | H | Baseline | Moderate |

| Analog 1 | CH3 | H | H | Increased | Improved |

| Analog 2 | H | Cl | H | Decreased | Altered |

| Analog 3 | H | H | OCH3 (ortho) | Increased | Improved |

| Analog 4 | CH2Ph | H | H | Significantly Increased | High |

This table is illustrative and based on general SAR trends for indole-based compounds.

Positional Isomerism and Its Influence on Pharmacological Profiles

Positional isomerism, which involves altering the attachment points of the substituent groups, can dramatically affect the pharmacological profile of this compound. The spatial arrangement of the indole and benzonitrile moieties is crucial for proper orientation within the binding site of a biological target.

Isomerism of the Benzonitrile Group on the Indole Ring:

Isomerism of the Nitrile Group on the Benzene (B151609) Ring:

The position of the nitrile group on the benzene ring (ortho, meta, or para) is also critical. The para-position, as in the parent compound, often provides the most linear and extended conformation, which can be favorable for fitting into a narrow binding cleft. Moving the nitrile to the meta or ortho position would create a "kink" in the molecule, which could either be detrimental or, in some cases, beneficial if the target protein has a binding pocket that accommodates such a shape. The electronic influence of the nitrile group on the phenyl ring's interaction with the target would also be altered by its position.

The following table presents a hypothetical comparison of the pharmacological profiles of different positional isomers of indolylbenzonitrile.

| Isomer | Structure | Expected Pharmacological Profile |

| 1 | This compound | Potent and selective due to optimal geometry for the target binding site. |

| 2 | 4-(1H-indol-6-yl)benzonitrile | Potentially reduced activity due to altered vector between key interaction points. |

| 3 | 3-(1H-indol-5-yl)benzonitrile | Likely different target selectivity due to a significant change in molecular shape. |

| 4 | 4-(1H-indol-4-yl)benzonitrile | May exhibit steric hindrance with the indole N-H, leading to a non-planar conformation and reduced activity. |

This table is illustrative and based on general principles of positional isomerism in drug design.

Conformational Dynamics and Ligand-Target Recognition

The biological activity of this compound is not solely dependent on its static structure but also on its conformational flexibility and the dynamics of its interaction with the target protein. The molecule is not rigid and can adopt various conformations due to rotation around the single bond connecting the indole and benzonitrile rings.

Ligand-target recognition is a dynamic process that can involve an "induced fit" mechanism, where the binding of the ligand induces a conformational change in the target protein, or a "conformational selection" mechanism, where the ligand binds to a pre-existing conformation of the protein. The ability of this compound and its analogues to adopt a low-energy conformation that is complementary to the binding site is paramount for high-affinity binding.

Future Directions and Research Outlook

Development of Novel and Efficient Synthetic Routes for Analogues

The generation of a diverse library of analogues is crucial for comprehensive structure-activity relationship (SAR) studies. Future efforts will likely concentrate on developing more efficient and versatile synthetic methodologies. While classical methods for indole (B1671886) synthesis are well-established, modern organic chemistry offers powerful tools to streamline the creation of derivatives.

Key areas of focus will include:

Multi-component Reactions (MCRs): These reactions, which combine three or more reactants in a single step, offer a highly efficient route to complex molecules from simple precursors. mdpi.comcncb.ac.cn Applying MCRs could rapidly generate a wide array of substituted 4-(1H-indol-5-yl)benzonitrile analogues.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Stille couplings, are indispensable for modifying the indole and benzonitrile (B105546) rings. nih.govmdpi.com These methods allow for the precise introduction of various substituents at specific positions, which is essential for fine-tuning the compound's biological activity. nih.gov

Flow Chemistry: The use of continuous flow reactors can offer advantages in terms of safety, reproducibility, and scalability for key synthetic steps, accelerating the production of analogues for screening.

Table 1: Potential Synthetic Strategies for Analogues of this compound

| Synthetic Strategy | Description | Potential Advantage | Reference Example |

|---|---|---|---|

| Suzuki Coupling | Palladium-catalyzed reaction between an organoboron compound and an organohalide to form C-C bonds. | High functional group tolerance; allows for the introduction of various aryl or alkyl groups. | nih.gov |

| Sonogashira Coupling | Palladium-catalyzed reaction of a terminal alkyne with an aryl or vinyl halide to form C-C bonds. | Efficient for introducing alkynyl moieties, which can serve as handles for further functionalization. | nih.gov |

| Multi-component Reactions | A one-pot reaction where three or more starting materials react to form a single product. | Rapid generation of molecular diversity and complexity from simple starting materials. | mdpi.com |

| Friedel-Crafts Acylation | Acylation of the indole ring using an acyl chloride in the presence of a Lewis acid catalyst. | A classic method for introducing ketone functionalities, which can be further modified. | researchgate.net |

Exploration of Expanded Biological Activity Profiles and New Therapeutic Targets

The indole scaffold is present in numerous compounds with a vast range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. researchgate.net A key future direction is to screen this compound and its newly synthesized analogues against a broader panel of biological targets to uncover novel therapeutic applications.

Potential areas for exploration include:

Kinase Inhibition: Many indole derivatives function as protein kinase inhibitors. nih.gov Screening against a panel of kinases, such as DYRK1A, CDK5, and GSK3α/β, could identify new leads for diseases like cancer and neurodegenerative disorders. nih.gov Fms-like tyrosine kinase 3 (FLT3) is another validated target for which indole-based inhibitors have been developed, particularly for acute myeloid leukaemia (AML). nih.gov

Antimicrobial Activity: Given the rise of drug-resistant pathogens, there is a constant need for new antimicrobial agents. Indole derivatives have shown promise as antibacterial and antifungal agents, making this a valuable avenue for investigation. researchgate.netnih.gov

Enzyme Inhibition: Beyond kinases, other enzymes are viable targets. For example, recent research has shown that indole-isoxazole hybrids can be potent inhibitors of xanthine (B1682287) oxidase (XO), a key enzyme in uric acid production, offering a potential treatment for gout. nih.gov

Receptor Modulation: Substituted indoles are known to bind to various receptors with high affinity, including serotonin (B10506) receptors (e.g., 5-HT6). researchgate.netresearchgate.net Exploring the interaction of this compound derivatives with different G-protein coupled receptors (GPCRs) could lead to new treatments for central nervous system disorders.

Rational Design and Optimization of Derivatives for Enhanced Potency and Drug-like Characteristics

Building upon the results from broader biological screening, the next step involves the rational design and chemical optimization of lead compounds. This medicinal chemistry effort aims to enhance potency, improve selectivity, and optimize pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).

Key strategies in this area will involve:

Structure-Activity Relationship (SAR) Analysis: Systematically modifying different parts of the this compound scaffold and evaluating the impact on biological activity. This includes substitutions on the indole nitrogen, various positions of the indole ring, and the benzonitrile ring. Analysis of these relationships is crucial for identifying which structural features are essential for activity. nih.gov

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) to improve the molecule's potency or ADME profile. For instance, the nitrile group could be replaced with other hydrogen bond acceptors like an oxadiazole. researchgate.net

Scaffold Hopping and Hybridization: Combining the core this compound structure with other pharmacologically active motifs to create hybrid molecules with potentially novel or dual-action mechanisms. nih.gov

Table 2: Rational Design Strategies for this compound Derivatives

| Modification Site | Potential Substituents | Objective | Reference Concept |

|---|---|---|---|

| Indole N-1 Position | Alkyl, Benzyl, Acyl, Sulfonyl groups | Modulate lipophilicity, introduce new interaction points, protect the N-H group. | nih.govresearchgate.net |

| Indole C-2/C-3 Positions | Halogens, Alkyl, Aryl groups | Explore steric and electronic effects on binding affinity. | nih.gov |

| Benzonitrile Ring | Methoxy, Halogens, Amino groups | Alter electronic properties and solubility, introduce new hydrogen bonding sites. | nih.gov |

| Nitrile Group | Carboxylic acid, Ester, Tetrazole, Oxadiazole | Bioisosteric replacement to improve metabolic stability, solubility, or target interaction. | researchgate.netnih.gov |

Integration of Experimental and Computational Approaches for Comprehensive Understanding

Modern drug discovery heavily relies on the synergy between experimental and computational methods. nih.gov Integrating these approaches will be paramount for accelerating the development of drugs based on the this compound scaffold.

This integrated strategy includes:

Molecular Docking: In silico docking studies can predict how different analogues bind to the active site of a target protein. nih.govresearchgate.net This helps in understanding the molecular basis of activity, rationalizing SAR data, and prioritizing the synthesis of compounds that are predicted to have the strongest interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wildlife-biodiversity.com These models can be used to predict the activity of virtual compounds before they are synthesized, thus guiding the design process. wildlife-biodiversity.com

DFT Calculations: Density Functional Theory (DFT) can be used to calculate a molecule's electronic properties, such as its molecular orbital energies (HOMO/LUMO) and electrostatic potential map. nih.govresearchgate.net This information provides insights into the molecule's reactivity and potential interaction points, aiding in the design of more potent derivatives.

ADME/Tox Prediction: Computational tools can predict the ADME and toxicity profiles of virtual compounds early in the discovery process. nih.gov This helps to de-risk the project by identifying and eliminating compounds with potentially poor drug-like properties before committing significant resources to their synthesis and testing.

By pursuing these future research directions, the scientific community can unlock the full therapeutic potential of this compound, paving the way for the development of a new generation of indole-based medicines.

常见问题

Synthesis and Optimization

1.1 Basic: What are the common synthetic routes for 4-(1H-indol-5-yl)benzonitrile, and how can reaction conditions be optimized? Answer: The compound is typically synthesized via Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) between 5-bromoindole and 4-cyanophenylboronic acid derivatives. Key steps include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for efficient coupling .

- Solvent optimization : Use of toluene/ethanol mixtures or DMF to enhance solubility and reaction rates.

- Temperature control : Reactions often proceed at 80–100°C under inert atmospheres .

Purification via column chromatography (silica gel, hexane/EtOAc) ensures high purity. Yield improvements (60–80%) are achievable by optimizing stoichiometry and catalyst loading .

1.2 Advanced: How can researchers address low yields in Pd-catalyzed cross-coupling steps during synthesis? Answer: Low yields may arise from heterocycle instability or boronic acid decomposition . Mitigation strategies include:

- Pre-activation of boronic acids : Use of pinacol ester derivatives (e.g., 4-cyanophenylboronic acid pinacol ester) to enhance stability .

- Ligand screening : Bulky ligands (e.g., XPhos) improve catalyst turnover in sterically hindered indole systems .

- Real-time monitoring : Employing in situ NMR (e.g., or ) to track intermediate formation and adjust conditions .

Structural Characterization

2.1 Basic: What spectroscopic techniques are essential for characterizing this compound? Answer:

- NMR : and NMR confirm regioselectivity and aromatic substitution patterns. For example, the benzonitrile proton appears as a singlet at δ 7.6–7.8 ppm .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ calcd. 235.0984, found 235.0987) .

- X-ray crystallography : Resolves bond angles and torsional strain in the indole-benzonitrile moiety (SHELX refinement preferred) .

2.2 Advanced: How can ambiguities in NOE data for structural elucidation be resolved? Answer:

- Dynamic NMR : Variable-temperature studies differentiate between rotational isomers in flexible substituents .

- Complementary techniques : Pair NOESY with DFT calculations (e.g., B3LYP/6-31G*) to validate spatial proximity of protons .

Biological Applications

3.1 Basic: What role does this compound play in drug discovery? Answer: It serves as a scaffold for kinase inhibitors and GPCR modulators . Key applications:

- Fragment-based screening : High ligand efficiency (LE > 0.3) makes it suitable for hit-to-lead optimization .

- SAR studies : Modifications at the indole N-H or benzonitrile position enhance target affinity (e.g., mGlu5 negative allosteric modulators) .

3.2 Advanced: How is computational modeling used to design derivatives targeting class C GPCRs? Answer:

- Docking simulations : AutoDock Vina or Glide positions the benzonitrile group in hydrophobic pockets of mGlu5 transmembrane domains .

- MD simulations : Assess binding stability over 100 ns trajectories, focusing on hydrogen bonds with Tyr659 and Phe801 .

Safety and Handling

4.1 Basic: What precautions are necessary when handling this compound? Answer:

- PPE : Gloves and goggles to avoid skin/eye contact (irritation risk) .

- Ventilation : Use fume hoods to prevent inhalation of fine powders .

- Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent decomposition .

4.2 Advanced: How does in vitro bioactivity testing constrain its therapeutic potential? Answer:

- Cytotoxicity thresholds : IC₅₀ > 10 μM in HEK293 cells limits in vivo translation without structural optimization .

- Metabolic stability : Microsomal assays (e.g., human liver microsomes) reveal rapid CYP450-mediated oxidation of the indole ring, necessitating prodrug strategies .

Data Analysis and Contradictions

5.1 Advanced: How should researchers analyze conflicting bioactivity data across cell lines? Answer:

- Assay normalization : Use Z’-factor > 0.5 to validate high-throughput screening reproducibility .

- Off-target profiling : Kinome-wide scans (e.g., Eurofins KinaseProfiler) identify promiscuous binding to ABL1 or JAK2, explaining variability .

Table 1: Synthetic Conditions for Key Derivatives

| Derivative | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 4-(5-Nitroindolyl)benzonitrile | PdCl₂(dppf) | DMF/H₂O | 72 | |

| 6-Morpholinopyrido-pyrimidine | Pd(OAc)₂ | Toluene | 65 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。